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Compound of Interest

Compound Name: (1-Chloro-1-methylethyl)benzene

Cat. No.: B1581794

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-
Chloro-1-methylethyl)benzene (CAS No. 934-53-2), a significant compound in organic
synthesis and pharmaceutical research. This document outlines the available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental
protocols for these analytical techniques, and presents a logical workflow for spectroscopic
analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for (1-Chloro-1-
methylethyl)benzene. It is important to note that while spectral data for this compound are
cataloged in various databases, access to high-resolution raw data may require a subscription
to specialized services.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For (1-Chloro-1-methylethyl)benzene, both *H and 13C NMR data are crucial for confirming its
structure.

Table 1: *H NMR Spectral Data for (1-Chloro-1-methylethyl)benzene
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.3-7.5 Multiplet 5H
(CeH5s)
Methyl protons (2 x
~1.9 Singlet 6H yip (

CHs)

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer
frequency. The data presented is a typical representation.

Table 2: 13C NMR Spectral Data for (1-Chloro-1-methylethyl)benzene

Chemical Shift (8) ppm Assighment

~145 Aromatic C (quaternary)
~128 Aromatic CH

~127 Aromatic CH

~125 Aromatic CH

~70 Quaternary C-Cl

~33 Methyl C (CHs)

Note: Specific peak assignments for the aromatic carbons can be challenging without further
2D NMR experiments. Data for the 13C NMR spectrum of (1-Chloro-1-methylethyl)benzene is
available in spectral databases such as SpectraBase.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (1-Chloro-1-methylethyl)benzene will show characteristic absorptions for the
aromatic ring and the alkyl halide group.

Table 3: IR Spectral Data for (1-Chloro-1-methylethyl)benzene
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2980-2930 Strong Aliphatic C-H stretch
] Aromatic C=C skeletal

~1600, 1490, 1450 Medium-Strong ] )

vibrations

C-H out-of-plane bending
~760, 700 Strong ]

(monosubstituted benzene)
~800-600 Medium-Strong C-Cl stretch

Note: A scanned image of the IR spectrum is available in the NIST Chemistry WebBook,
though a digitized version with a detailed peak list is not readily accessible.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for (1-Chloro-1-methylethyl)benzene

m/z Relative Intensity (%) Assignment

Molecular ion peak [M]* and

154/156 Varies [M+2]* (due to 3>Cl and 3’Cl
isotopes)

119 High M- CI*

105 Moderate [CsHo]*

91 Moderate [C7H7]* (Tropylium ion)

77 Moderate [CeHs]* (Phenyl cation)

Note: GC-MS data for (1-Chloro-1-methylethyl)benzene is available in databases like
SpectraBase.[1] The relative intensities of the molecular ion peaks will be approximately in a
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3:1 ratio, characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 10-20 mg of the (1-Chloro-1-methylethyl)benzene sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry vial.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final volume should
be around 5-6 cm in height.

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

Acquire the *H NMR spectrum, typically using a pulse angle of 45-90 degrees and a
sufficient number of scans to achieve a good signal-to-noise ratio.

For the 3C NMR spectrum, a larger sample amount (50-100 mg) may be necessary. A
proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the
signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):
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e Place a drop of the liquid (1-Chloro-1-methylethyl)benzene onto a clean, dry salt plate
(e.g., NaCl or KBr).

e Place a second salt plate on top of the first to create a thin liquid film between them.
o Carefully place the salt plate assembly into the spectrometer's sample holder.
Data Acquisition:

e Record a background spectrum of the empty spectrometer to account for atmospheric CO:z
and water vapor.

o Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of
4000-400 cm~1.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

o Prepare a dilute solution of (1-Chloro-1-methylethyl)benzene in a volatile organic solvent
(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

» Further dilute this stock solution to a final concentration of 1-10 pg/mL.

« If any solid particles are present, filter the solution before introduction into the mass
spectrometer.

Data Acquisition (Electron lonization - El):

¢ Introduce the sample into the ion source of the mass spectrometer. For volatile compounds,
this can be done via a direct insertion probe or, more commonly, through a gas
chromatograph (GC-MS).

 In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.
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* The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge ratio (m/z).

* The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like (1-Chloro-1-methylethyl)benzene.
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Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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